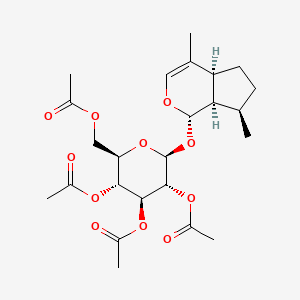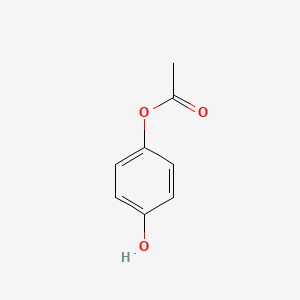
4-Hydroxyphenyl acetate
概要
説明
4-Hydroxyphenyl acetate is a phenyl acetate obtained by the formal condensation of the carboxy group of acetic acid with one of the hydroxy groups of hydroquinone . It is a natural antioxidant and protects cells from oxidative stress-induced necrosis .
Synthesis Analysis
4-Hydroxyphenylacetic acid is synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid . It is also obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenyl acetate is C8H8O3 . Its average mass is 152.147 Da and its monoisotopic mass is 152.047348 Da .Chemical Reactions Analysis
In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .Physical And Chemical Properties Analysis
4-Hydroxyphenyl acetate appears as a beige powder . Its melting point is 150 °C . The density is 1.2±0.1 g/cm3, boiling point is 269.3±23.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .科学的研究の応用
Ophthalmology: Protection Against Retinal Cell Oxidative Stress
4-Acetoxyphenol has been identified as a protective agent against oxidative stress-induced necrosis in retinal pigment epithelial (RPE) cells . This is particularly relevant in the context of age-related macular degeneration (AMD), where RPE cell death leads to photoreceptor apoptosis. The compound functions as an NRF2 stabilizer, upregulating genes like NQO1 and HO-1, which are crucial for protecting RPE cells from oxidative stress .
Neurology: Neuroprotective Effects
Research suggests that 4-Acetoxyphenol may activate the NRF2-ARE pathway in motor neurons . This pathway is essential for cellular defense against oxidative stress and inflammation, which are contributing factors in neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound’s potential as an α-synuclein modulator indicates its role in preventing or slowing the progression of such diseases .
Polymer Science: Photolithography Applications
In the field of microelectronics, polymers with pendant phenol groups, such as those derived from 4-Acetoxyphenol, are used in photolithography . These polymers are essential for the microelectronics industry, where they are used in the production of photoresist materials. The radiation-induced dissolution of these polymers is a critical step in the manufacturing of electronic components .
Biocatalysis: Catechol Production
4-Hydroxyphenylacetate-3-hydroxylase monooxygenase, an enzyme system that includes 4-Acetoxyphenol, is significant for catechol production . Catechols have broad applications in pharmaceuticals, food, cosmetics, and functional materials due to their anti-oxidation, anti-inflammatory, antiviral, and anticancer properties .
Biochemistry: Enzymatic Reactions
The enzyme 4-hydroxyphenylacetate decarboxylase, which involves 4-Acetoxyphenol, catalyzes reactions that cleave carbon-carbon bonds . This reaction is important in various biochemical pathways and has implications in the synthesis of other compounds like 4-methylphenol .
Industrial Chemistry: Synthesis of Atenolol
4-Hydroxyphenylacetic acid, a derivative of 4-Acetoxyphenol, is used as an intermediate in the synthesis of atenolol . Atenolol is a medication used to treat cardiovascular diseases, highlighting the compound’s importance in medical applications .
Green Chemistry: Bisphenol A Replacement
Diphenolic acid, synthesized from 4-Acetoxyphenol, is a candidate for replacing bisphenol A (BPA) . BPA is known for its toxicological issues, and diphenolic acid represents a safer alternative for use in various industrial applications .
作用機序
Target of Action
The primary target of 4-Acetoxyphenol, also known as 4-Hydroxyphenyl Acetate, is the NRF2 transcription factor . NRF2 plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
4-Acetoxyphenol interacts with its target, the NRF2 transcription factor, by stabilizing it and inducing its nuclear translocation . This interaction leads to an upregulation of two antioxidative enzymes, NQO1 and HO-1 .
Biochemical Pathways
The compound affects the NRF2/NQO1/HO-1 pathway . By stabilizing NRF2, 4-Acetoxyphenol increases the expression of NQO1 and HO-1 genes, which are involved in the cellular response to oxidative stress .
Result of Action
The action of 4-Acetoxyphenol results in a reduction of cellular reactive oxygen species (ROS) induced by oxidative stress . This leads to the protection of retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis .
Action Environment
The efficacy and stability of 4-Acetoxyphenol can be influenced by environmental factors such as the presence of oxidative stress. For instance, its protective effect against oxidative stress-induced necrosis in RPE cells is demonstrated when these cells are exposed to tert-Butyl hydroperoxide (tBHP), an inducer of oxidative stress .
Safety and Hazards
4-Hydroxyphenyl acetate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(4-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCQTHGYMTCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186062 | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenyl acetate | |
CAS RN |
3233-32-7 | |
| Record name | 4-Hydroxyphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3233-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

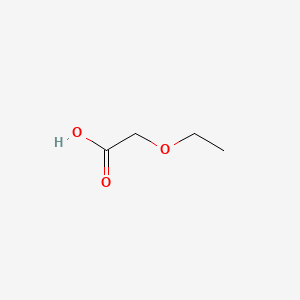

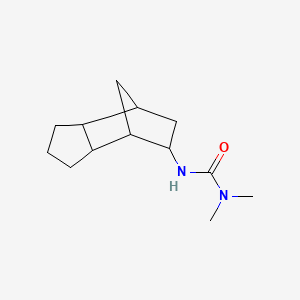


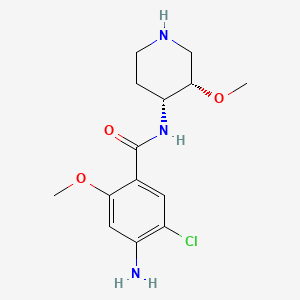
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
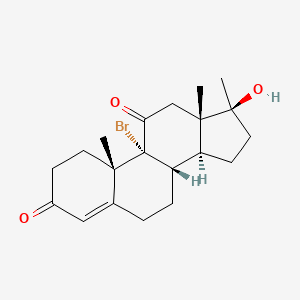
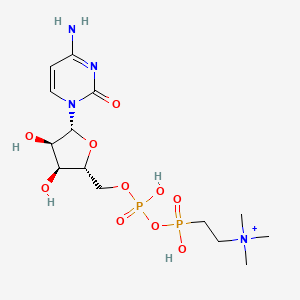
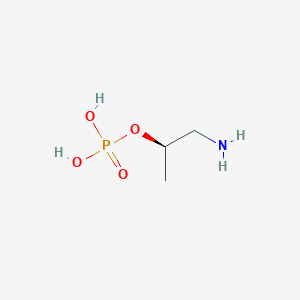
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)

